![molecular formula C9H10N4O4 B14482778 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid CAS No. 66974-69-4](/img/structure/B14482778.png)
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid is an organic compound with the molecular formula C10H10N4O4 This compound is characterized by the presence of a triazene group attached to a benzoic acid moiety, which is further substituted with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid typically involves the reaction of 3,3-dimethyl-1-triazen-1-ylamine with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization or chromatography are employed to obtain the final product. The use of automated systems and process control technologies ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino-substituted benzoic acids.
Substitution: Formation of various substituted triazene derivatives.
Applications De Recherche Scientifique
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to and inhibiting the function of key enzymes involved in metabolic pathways.
Interacting with cellular components: Modulating the activity of cellular receptors or signaling molecules.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1E)-3,3-Dimethyl-1-triazenyl]benzoic acid: Similar structure but lacks the nitro group.
5-Nitrobenzoic acid: Contains the nitro group but lacks the triazene moiety.
3,3-Dimethyl-1-triazenylamine: Contains the triazene group but lacks the benzoic acid moiety.
Uniqueness
2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid is unique due to the combination of the triazene and nitro groups attached to the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
66974-69-4 |
|---|---|
Formule moléculaire |
C9H10N4O4 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
2-(dimethylaminodiazenyl)-5-nitrobenzoic acid |
InChI |
InChI=1S/C9H10N4O4/c1-12(2)11-10-8-4-3-6(13(16)17)5-7(8)9(14)15/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
CWNMHHFBFOLRDS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


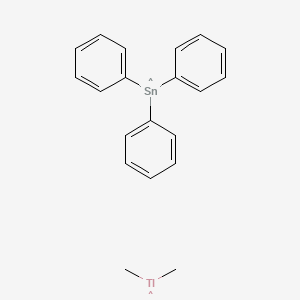
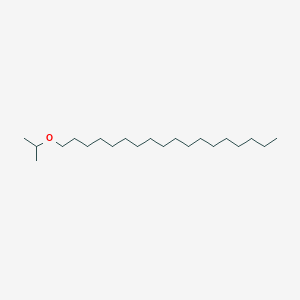


![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
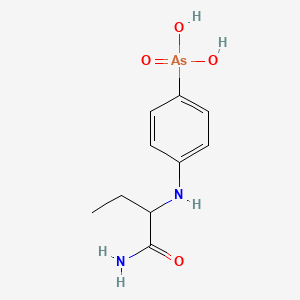

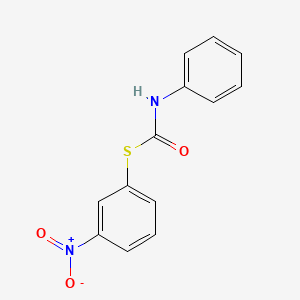

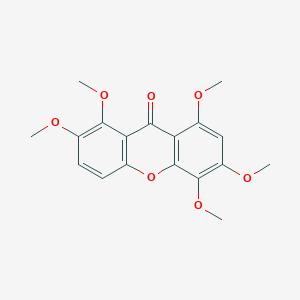

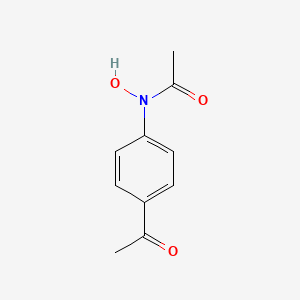
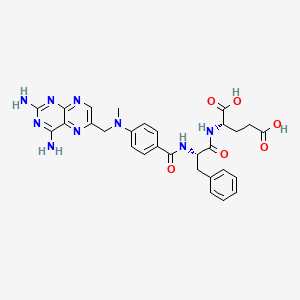
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
